2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Tachykinin NK2 Receptor Antagonism
This compound has been studied for its potential as a tachykinin NK2 receptor antagonist. Research demonstrates that structurally similar spiropiperidines, including 1,3,8-triazaspiro[4.5]decan-2-one derivatives, exhibit potent NK2 receptor affinity, suggesting potential therapeutic applications in conditions mediated by NK2 receptors, such as bronchoconstriction (Smith et al., 1995).
Antiviral Applications
Compounds structurally similar to 2-(8-Benzyl-2,4-Dioxo-1,3,8-Triazaspiro[4.5]Decan-3-Yl)-N-(2-Fluorophenyl)Acetamide have shown promising antiviral activity. Spirothiazolidinone derivatives, which share a similar core structure, exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for developing new classes of antiviral molecules based on the spirothiazolidinone scaffold (Apaydın et al., 2020).
Antipsychotic Potential
Research has also indicated the potential use of related 1,3,8-triazaspiro[4.5]decan-4-ones as antipsychotic agents. These compounds have shown activity in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy, suggesting the relevance of this chemical structure in the development of new antipsychotic medications (Wise et al., 1985).
Anticonvulsant Properties
Additionally, fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, similar in structure to the compound , have been evaluated for anticonvulsant activity. Certain derivatives have shown promising results in tests for maximal electroshock (MES) and subcutaneous metrazole (sc.Met), highlighting the potential for developing new anticonvulsant drugs based on this chemical structure (Obniska et al., 2006).
特性
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-8-4-5-9-18(17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWZXBTUJBXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。